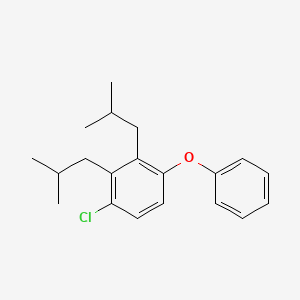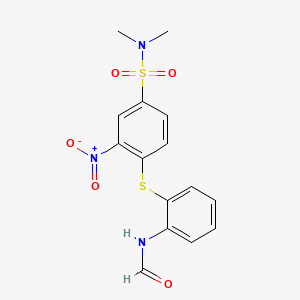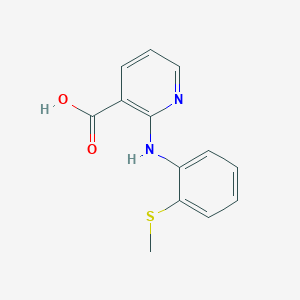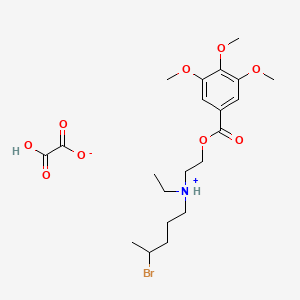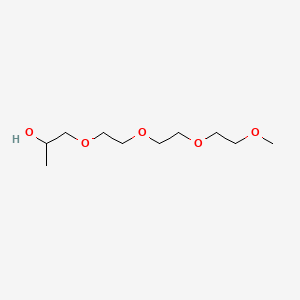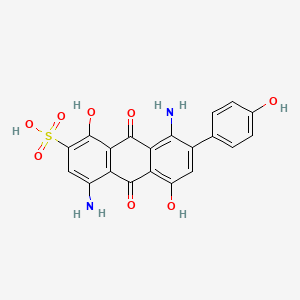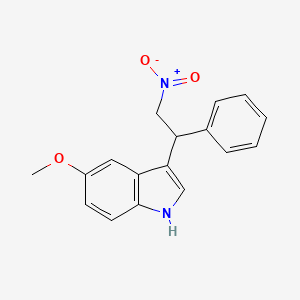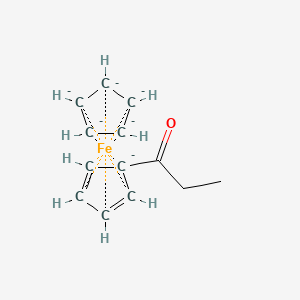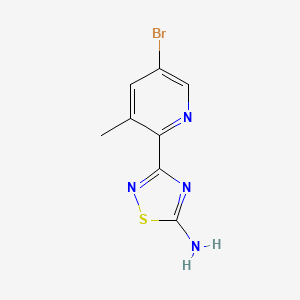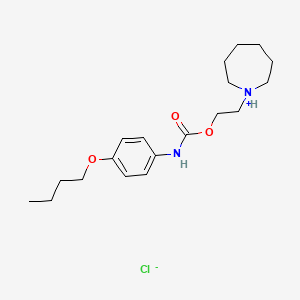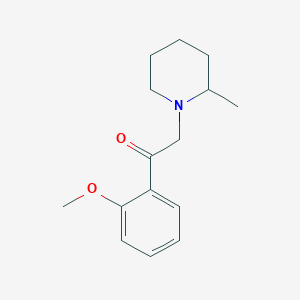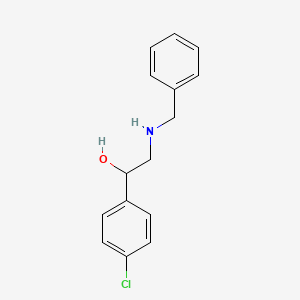
2-(Benzylamino)-1-(4-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is a chemical compound with the molecular formula C15H16ClNO. It is also known by other names such as Benzyl alcohol, p-chloro-α-methyl- and 4-Chlorophenylmethylcarbinol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and an amino group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- typically involves the reaction of 4-chlorobenzyl chloride with benzylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), Thiols (e.g., NaSH)
Major Products Formed
Oxidation: 4-Chlorobenzaldehyde, 4-Chlorobenzoic acid
Reduction: 4-Chlorobenzylamine, 4-Chlorobenzyl alcohol
Substitution: 4-Chlorobenzyl halide, 4-Chlorobenzyl thiol
Applications De Recherche Scientifique
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes . Additionally, the compound can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, α-methyl-: This compound has a similar structure but lacks the chlorine and amino groups, making it less reactive in certain chemical reactions.
4-Chlorobenzyl alcohol: This compound is similar but lacks the amino group, which affects its reactivity and applications.
4-Chlorobenzylamine: This compound has a similar structure but lacks the hydroxyl group, influencing its chemical properties and uses.
Uniqueness
Benzenemethanol, 4-chloro-a-[[(phenylmethyl)amino]methyl]- is unique due to the presence of both the chlorine and amino groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a wide range of chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
6314-62-1 |
|---|---|
Formule moléculaire |
C15H16ClNO |
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
2-(benzylamino)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 |
Clé InChI |
APTMYAYREOUIFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


